5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Hydroxycyclohexenylmethyl Group: The hydroxycyclohexenylmethyl group can be introduced via a Grignard reaction or a similar organometallic reaction, where the appropriate cyclohexenylmethyl halide is reacted with the benzamide intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the hydroxycyclohexenylmethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzamide: Lacks the hydroxycyclohexenylmethyl group, resulting in different chemical properties and applications.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide:
Uniqueness
The unique combination of the chloro, hydroxycyclohexenylmethyl, and methoxy groups in 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Biological Activity
5-Chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid with cyclohexenone derivatives. The process can be summarized as follows:
-
Starting Materials :
- 5-chloro-2-methoxybenzoic acid
- Cyclohexenone derivative (e.g., 1-hydroxycyclohex-2-en-1-yl methyl)
-
Reaction Conditions :
- Base (e.g., sodium hydroxide)
- Solvent (e.g., ethanol)
- Reflux for several hours
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Isolation and Purification :
- The product is isolated by filtration and purified through recrystallization.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of related compounds with similar structures. For instance, derivatives with hydroxyl and methoxy groups have shown significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 μM to higher values depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Compounds structurally related to it have demonstrated antiproliferative activity against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, derivatives showed IC50 values in the low micromolar range (IC50 = 2.2–4.4 µM) against these cell lines .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation pathways. This interaction could modulate their activity, leading to the observed biological effects.
Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of various benzimidazole derivatives related to the target compound. The results indicated that certain derivatives exhibited selective activity against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Potential
Research into similar compounds revealed notable anti-inflammatory properties in animal models. For example, certain derivatives showed comparable efficacy to established anti-inflammatory drugs while exhibiting fewer gastrointestinal side effects .
Comparative Analysis of Biological Activities
Compound | Activity Type | Cell Line/Organism | IC50/MIC |
---|---|---|---|
5-Chloro-N-[...]-2-Methoxybenzamide | Antibacterial | E. faecalis | MIC = 8 μM |
Related Benzimidazole Derivative | Antiproliferative | MCF-7 | IC50 = 3.1 μM |
Related Compound | Anti-inflammatory | Carrageenan-induced rat model | Comparable to diclofenac |
Properties
IUPAC Name |
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-20-13-6-5-11(16)9-12(13)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCBCEDCLSKPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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